2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione
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Overview
Description
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione is a complex organic compound with the molecular formula C24H18ClNO4 and a molecular weight of 419.85702 This compound is characterized by its unique structure, which includes a benzoyl group, a chloroanilino group, a furyl group, and a cyclohexanedione core
Preparation Methods
The synthesis of 2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexanedione core, followed by the introduction of the furyl group and the benzoyl-4-chloroanilino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione can be compared with other similar compounds, such as:
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-thienyl)-1,3-cyclohexanedione: This compound has a thienyl group instead of a furyl group.
2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-pyridyl)-1,3-cyclohexanedione: This compound has a pyridyl group instead of a furyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
351164-23-3 |
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Molecular Formula |
C24H18ClNO4 |
Molecular Weight |
419.9g/mol |
IUPAC Name |
2-[(2-benzoyl-4-chlorophenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C24H18ClNO4/c25-17-8-9-20(18(13-17)24(29)15-5-2-1-3-6-15)26-14-19-21(27)11-16(12-22(19)28)23-7-4-10-30-23/h1-10,13-14,16,27H,11-12H2 |
InChI Key |
HWOJRXQBZPWOBE-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C(=C1O)C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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